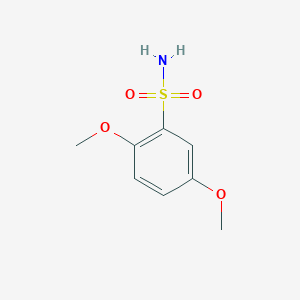

2,5-Dimethoxybenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHMYFWOECSGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172637 | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-90-6 | |

| Record name | 2,5-Dimethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2,5-Dimethoxybenzenesulfonamide

The traditional and most direct method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov Specifically for this compound, the precursor 2,5-dimethoxybenzenesulfonyl chloride is typically prepared by reacting 1,4-dimethoxybenzene (B90301) (p-xylylene dimethyl ether) with chlorosulfonic acid in a suitable solvent like dichloroethane at a controlled temperature. google.com This sulfonyl chloride is then reacted with an amine to furnish the desired sulfonamide. rsc.org While effective, this method often requires harsh reaction conditions and the use of corrosive reagents. nih.gov

A multi-step conventional synthesis of 2,5-dimethoxybenzaldehyde, a related compound, starts from anethole, which is oxidized to anisaldehyde. chemicalbook.comchemicalbook.com This is followed by a Baeyer-Villiger oxidation, hydrolysis to 4-methoxyphenol, a Reimer-Tiemann formylation to yield 2-hydroxy-5-methoxybenzaldehyde, and finally methylation with dimethyl sulfate (B86663) to produce 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

Table 1: Conventional Synthesis Steps for a Related Compound, 2,5-Dimethoxybenzaldehyde

| Step | Reactants | Product |

| 1 | Anethole | Anisaldehyde |

| 2 | Anisaldehyde | O-formyl-4-methoxyphenol |

| 3 | O-formyl-4-methoxyphenol | 4-Methoxyphenol |

| 4 | 4-Methoxyphenol | 2-hydroxy-5-methoxybenzaldehyde |

| 5 | 2-hydroxy-5-methoxybenzaldehyde, Dimethyl sulfate | 2,5-dimethoxybenzaldehyde |

This table outlines the multi-step conventional synthesis of a related aldehyde, illustrating a typical conventional pathway in this chemical family.

In response to the environmental impact of conventional methods, greener synthetic routes have been developed. A notable approach involves conducting the sulfonamide synthesis in water, which eliminates the need for organic solvents and organic bases. rsc.org This method utilizes equimolar amounts of the amino compound and the arylsulfonyl chloride, with product isolation achieved through simple filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org The use of water as a solvent is a key feature of this environmentally friendly approach. rsc.org Other green chemistry techniques, such as ultrasound-assisted or microwave synthesis and solvent-free reactions, have also been explored for the synthesis of sulfonamide derivatives. nih.gov The use of catalysts like CuFe2O4@SiO2 nanoparticles, which are recyclable and easily separable, also contributes to more sustainable synthetic processes. biolmolchem.com

Electrochemical synthesis has emerged as a powerful and green alternative for preparing sulfonamides. nih.gov This method allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO2), and amines, using electricity as the oxidant. nih.gov A key advantage is the in-situ formation of amidosulfinates, which act as both the nucleophile and the supporting electrolyte, eliminating the need for additional electrolytes. nih.gov The reaction is triggered by the direct anodic oxidation of the aromatic compound. nih.gov This approach is atom-economical and avoids the use of moisture-sensitive and often corrosive sulfonyl chlorides. nih.gov Electrochemical methods have also been applied to synthesize bridged or fused sulfonamides containing medium-sized rings through radical cascade reactions. goettingen-research-online.de

Synthesis of Advanced Derivatives and Analogs

The core structure of this compound serves as a scaffold for the synthesis of more complex derivatives with tailored properties.

N-Aryl sulfonamides can be synthesized by reacting the corresponding sulfonyl chloride with various anilines. rsc.org For instance, 2-bromo-4,5-dimethoxybenzenesulfonyl chloride has been reacted with 3-methoxyaniline to produce 2-bromo-N-(3-methoxyphenyl)-4,5-dimethoxybenzenesulfonamide. rsc.org This initial sulfonamide can then undergo further reactions, such as Suzuki couplings with boronic acid derivatives, to introduce additional aromatic rings and create more complex structures. rsc.org Bis-sulfonamide derivatives can also be synthesized, often for applications in materials science or as ligands in coordination chemistry.

Table 2: Example of N-Aryl Sulfonamide Synthesis

| Starting Material 1 | Starting Material 2 | Product |

| 2-bromo-4,5-dimethoxybenzenesulfonyl chloride | 3-methoxyaniline | 2-bromo-N-(3-methoxyphenyl)-4,5-dimethoxybenzenesulfonamide |

This table provides a specific example of the reactants used to form an N-aryl sulfonamide derivative.

The functionalization of the this compound scaffold is crucial for the development of chemical probes. These probes are designed to interact with specific biological targets. The synthesis often involves introducing reactive groups or moieties that can participate in specific binding interactions or report on a biological event. While direct functionalization strategies for this compound for probe development are not extensively detailed in the provided context, the general principles of sulfonamide derivatization can be applied. For example, the synthesis of benzimidazole-sulfonyl derivatives has been reported, where the benzimidazole (B57391) moiety can be further functionalized. nih.gov The development of such derivatives is often guided by computational modeling to predict their interaction with biological targets. nih.gov

Characterization Techniques in Synthetic Research

The elucidation of the chemical structure of newly synthesized compounds like this compound relies on a suite of sophisticated characterization techniques. These methods provide critical information on the connectivity of atoms, the types of functional groups present, and the spatial arrangement of the molecule.

Spectroscopic Methods (e.g., UV/VIS, IR, NMR)

Spectroscopic techniques are instrumental in probing the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation. Each method offers unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of sulfonamides containing a 2,5-dimethoxy-substituted phenyl ring, the protons of the two methoxy (B1213986) groups typically appear as a distinct singlet signal. The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, generally between 6.51 and 7.70 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. The proton of the sulfonamide group (–SO₂NH–) is also observable as a singlet, often in the range of 8.78 to 10.15 ppm. nih.gov

In the ¹³C NMR spectrum, the carbon atoms of the methoxy groups typically resonate in the range of 55.39 to 56.06 ppm. The aromatic carbons produce a series of signals in the region of 111.83 to 160.11 ppm, confirming the presence of the benzene ring. nih.gov For a closely related compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, the ¹³C NMR spectrum provides reference points for the signals of the carbon atoms in the 2,5-dimethoxyphenyl moiety.

UV/Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of a derivative, (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide, which shares the 2,5-dimethoxybenzene chromophore, exhibits prominent theoretical transitions at 324, 231, and 213 nm. researchgate.net Another related compound, (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, shows experimental UV-Vis absorption bands that can provide an indication of the expected absorption regions for this compound. dntb.gov.ua

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Feature | Observed Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 6.51 - 7.70 ppm | nih.gov |

| Methoxy Protons | ~3.6 ppm (singlet) | nih.gov | |

| Sulfonamide Proton (SO₂NH) | 8.78 - 10.15 ppm (singlet) | nih.gov | |

| ¹³C NMR | Aromatic Carbons | 111.83 - 160.11 ppm | nih.gov |

| Methoxy Carbons | 55.39 - 56.06 ppm | nih.gov | |

| IR | N-H Stretch | 3300 - 3200 cm⁻¹ | |

| SO₂ Asymmetric Stretch | 1370 - 1330 cm⁻¹ | ||

| SO₂ Symmetric Stretch | 1180 - 1160 cm⁻¹ | ||

| UV-Vis | Theoretical λmax | 324, 231, 213 nm | researchgate.net |

X-Ray Diffraction Studies for Structural Elucidation

For derivatives of this compound, such as (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone, single-crystal X-ray diffraction analysis has been successfully employed to determine their molecular structures. researchgate.net In the case of this derivative, the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net The analysis reveals the planarity of the benzene ring and the conformation of the substituent groups. Such studies on closely related compounds provide valuable insights into the expected structural features of this compound itself, including the geometry around the sulfur atom of the sulfonamide group and the orientation of the methoxy groups on the phenyl ring.

Table 2: Crystallographic Data for a 2,5-Dimethoxybenzene Derivative

| Parameter | (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.0868(6) | researchgate.net |

| b (Å) | 16.6341(9) | researchgate.net |

| c (Å) | 13.5684(8) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 109.7258(17) | researchgate.net |

| γ (°) | 90 | researchgate.net |

| Volume (ų) | 2351.4(2) | researchgate.net |

| Z | 8 | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Structural Modifications and Their Impact on Activity

The 2,5-dimethoxyphenyl scaffold has been central to SAR studies, particularly in the development of ligands for serotonin (B10506) receptors. Modifications, especially at the 4-position of the phenyl ring, have been shown to profoundly impact receptor affinity and functional activity.

Research into 4-substituted-2,5-dimethoxyphenethylamines led to the identification of potent serotonin 5-HT2 receptor agonists. nih.gov One study systematically explored substitutions at this position, culminating in the discovery of 2,5-dimethoxy-4-thiotrifluoromethylphenethylamines. Among these, the compound CYB210010 emerged as a powerful and long-acting agonist at 5-HT2A and 5-HT2C receptors. nih.gov This research also uncovered other derivatives with high potency at the 5-HT2A receptor but with minimal induction of the head-twitch response in animal models, suggesting a potential pathway to developing non-psychedelic therapeutic agents. nih.gov

Similarly, studies on halogenated 2,5-dimethoxyamphetamines (DOX derivatives) have elucidated a clear SAR trend. It was hypothesized and later confirmed that increasing the size of the halogen substituent at the 4-position would lead to increased affinity for the 5-HT2A receptor. researchgate.net This work demonstrated that 5-HT2A receptor selectivity was substantially enhanced with larger halogens. researchgate.net

| Compound Class | Modification | Key Finding | Reference |

| 4-Substituted-2,5-dimethoxyphenethylamines | Substitution at the 4-position with thiotrifluoromethyl group | Led to the discovery of CYB210010, a potent and long-acting 5-HT2 receptor agonist. | nih.gov |

| Halogenated 2,5-dimethoxyamphetamines (DOX) | Substitution at the 4-position with different halogens (F, Cl, Br, I) | Affinity and selectivity for the 5-HT2A receptor increased with the increasing size of the halogen atom. | researchgate.net |

| 2,5-Dimethoxyphenylpiperidines | Creation of a novel class of selective 5-HT2AR agonists | Identification of LPH-5 as a selective agonist with drug-like properties. | nih.gov |

Further exploration led to the discovery of 2,5-dimethoxyphenylpiperidines as another novel class of selective 5-HT2A receptor agonists. nih.gov Detailed SAR investigations within this series identified specific analogues with desirable potency and drug-like characteristics, highlighting the versatility of the 2,5-dimethoxyphenyl core in designing selective ligands. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Architectures

The biological activity of sulfonamides is not only governed by their intrinsic chemical structure but also by the complex network of intermolecular interactions they form in the solid state and with their biological targets. nih.gov The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides reveal diverse supramolecular architectures built by an array of weak intermolecular forces. nih.gov

A study of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides, substituted with dichlorophenyl and dimethylphenyl groups, showed that while intramolecular interactions stabilize the conformation of individual molecules, the crystal packing is dictated by a variety of intermolecular forces. nih.gov These include C-H···O, C-H···Cl, C-H···π(aryl), π(aryl)-π(aryl), and Cl···Cl interactions. nih.gov A common feature in related sulfonamide structures is the formation of N-H···O hydrogen bonds, which typically organize into C(4) chain motifs or R²₂(8) rings. The specific supramolecular architecture is largely determined by the substituents on the benzenesulfonyl ring. nih.gov

The profound effect of seemingly minor structural changes is evident when comparing 2,5-dimethoxyterephthalic acid and 2,5-diethoxyterephthalic acid. nih.gov A small modification from a methoxy (B1213986) to an ethoxy group results in major differences in the dominant supramolecular interactions. In the diethoxy derivative, the packing is stabilized by conventional intermolecular hydrogen-bonded carboxylic acid dimers. nih.gov In contrast, the carboxyl group in the dimethoxy version forms an unusual intramolecular hydrogen bond with the oxygen of the adjacent methoxy group. nih.gov This demonstrates how subtle changes to the alkoxy groups on the 2,5-dimethoxyphenyl core can fundamentally alter hydrogen bonding patterns and, consequently, the entire supramolecular assembly.

| Compound | Substituent on N-aryl ring | Key Intermolecular Interactions | Supramolecular Motif | Reference |

| N-(2,3-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | 2,3-dichloro | C-H···O, C-H···Cl, C-H···π, π-π, Cl···Cl | - | nih.gov |

| N-(2,4-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide | 2,4-dichloro | C-H···O, C-H···Cl, C-H···π, π-π, Cl···Cl | - | nih.gov |

| N-(2,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide | 2,4-dimethyl | C-H···O, C-H···π, π-π | - | nih.gov |

| 2,5-dimethoxyterephthalic acid | (Carboxylic acid) | Intramolecular O-H···O (carboxyl to methoxy) | - | nih.gov |

| 2,5-diethoxyterephthalic acid | (Carboxylic acid) | Intermolecular O-H···O | Carboxylic acid dimer | nih.gov |

Rational Design Principles for Novel Derivatives

Rational design principles are employed to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. A prominent strategy in sulfonamide chemistry is the "tail approach," which involves appending various substituted molecular moieties to the core scaffold. nih.gov This technique has been successfully used to design isoform-selective inhibitors of human carbonic anhydrases (hCAs) by modifying the benzenesulfonamide (B165840) structure. nih.gov

A clear example of rational design involving the 2,5-dimethoxyphenyl motif is the development of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236). nih.gov This potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT) was specifically designed using a computer model of the enzyme's non-nucleoside inhibitor (NNI) binding pocket. The design process explicitly considered the changes in the binding pocket's size, shape, and residue character that arise from clinically observed drug-resistance mutations. nih.gov This foresightful approach resulted in a compound, HI-236, that was highly effective not only against drug-sensitive HIV-1 but also against multi-drug resistant strains, demonstrating superiority over several existing anti-HIV agents in assays. nih.gov

The discovery of specialized molecules like CYB210010 also stems from these principles, where systematic SAR studies inform the rational design of next-generation compounds with optimized activity profiles. nih.gov

Ligand- and Structure-Based Drug Design Approaches

Drug discovery efforts frequently utilize two main computational strategies: ligand-based and structure-based drug design. Both have been applied to scaffolds related to 2,5-dimethoxybenzenesulfonamide.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. jubilantbiosys.com This approach relies on the knowledge of a set of molecules known to bind to the target. jubilantbiosys.comnih.gov By analyzing the common structural and physicochemical features of these active ligands, a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govnih.gov These models represent the essential features required for biological activity and can be used to predict the potency of new designs or to virtually screen large compound libraries for new hits. jubilantbiosys.commdpi.com The SAR studies on 2,5-dimethoxyphenylpiperidines and 2,5-dimethoxyphenethylamines are classic examples of LBDD, where the structures of active compounds guide the synthesis of new, more potent, and selective analogues. nih.govnih.gov

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct design of molecules that can fit into and interact with the target's binding site in a complementary fashion. The rational design of the anti-HIV agent HI-236 is a prime example of SBDD. nih.gov It was designed to specifically target the NNI binding pocket of HIV-1 reverse transcriptase, using a detailed computer model of the pocket that accounted for resistance mutations. nih.gov This structure-guided approach enabled the design of a molecule with potent activity against drug-resistant viral strains.

Advanced Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the molecule's electronic environment and geometric parameters.

Geometry Optimization and Electronic Structure Analysis

The geometry of 2,5-Dimethoxybenzenesulfonamide has been optimized using DFT methods, such as with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to determine its most stable three-dimensional conformation. researchgate.net Such studies calculate key structural parameters like bond lengths and angles. For instance, in a related dimethoxybenzene derivative, the phenyl moieties were found to be planar, a structural feature stabilized by intermolecular hydrogen bonds. nih.gov This planarity is crucial for understanding how the molecule packs in a solid state and interacts with other molecules. nih.gov

Electronic structure analysis reveals the distribution of electrons within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly insightful, as they visualize the electron density and identify regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net For dimethoxybenzene derivatives, MEP analysis has shown that such compounds can act as strong hydrogen bond acceptors, indicating their potential for specific intermolecular interactions. nih.gov

Analysis of Reactivity Parameters (e.g., HOMO-LUMO energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. irjweb.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.commdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.commdpi.com For example, a study on a pyrimidine (B1678525) derivative found that a minimal HOMO-LUMO energy gap of 4.6255 eV suggested the molecule is highly reactive. nih.gov Calculations on various organic molecules have shown that these energy gaps are crucial for explaining charge transfer interactions within the molecule. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These parameters provide a more detailed understanding of the molecule's reactivity profile.

Table 1: Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons towards itself. mdpi.com |

| Chemical Hardness (η) | η = 0.5 (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. mdpi.com Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. A high value indicates a good electrophile. mdpi.com |

This table is generated based on established formulas in computational chemistry. mdpi.com

Molecular Dynamics Simulations

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of how molecules behave over time. These simulations model the movements and interactions of atoms and molecules, providing crucial information on dynamic processes. nih.govresearchgate.netnih.gov

Adsorption Behavior and Interaction Dynamics

MD simulations are used to study the adsorption of molecules onto surfaces and to understand the dynamics of their interactions. researchgate.netnih.govresearchgate.net For instance, simulations can model the interaction of sulfonamide derivatives with various materials or biological structures. nih.gov These simulations track the trajectory of the molecule, revealing how it approaches, orients, and binds to a surface. nih.gov The results can provide valuable information on adsorption energies and the stability of the molecule-surface complex. researchgate.net Such studies are critical in fields like materials science and pharmacology, where understanding these interactions at a molecular level is key to designing new materials and drugs. researchgate.net For example, MD simulations have been used to confirm the stability of newly designed sulfonamide-based inhibitors within the active site of a target protein over time. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand and predict ligand-target interactions. nih.govnih.govbas.bg

Ligand-Target Binding Prediction and Mechanism Elucidation

Molecular docking studies involving sulfonamide derivatives have been performed to predict their binding affinity and interaction mechanisms with various protein targets, such as carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.govresearchgate.net For example, a study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives used docking to understand the binding mechanism to the active site of human COX-2. nih.gov

These studies can identify key amino acid residues within the protein's binding site that are crucial for the interaction. nih.gov The binding energy, calculated during docking, provides an estimate of the ligand's affinity for the target. For instance, docking of benzimidazole-pyridine derivatives with β-tubulin showed favorable interactions with binding energy values approaching 5Å. bas.bg This information is vital for structure-based drug design, allowing for the rational modification of ligands to improve their binding potency and selectivity. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide |

| (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| Carbonic anhydrase |

| Cyclooxygenase-2 (COX-2) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net The fundamental principle is that the structural and physicochemical properties of a molecule, known as descriptors, dictate its activity. biolscigroup.us QSAR models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and minimizing the need for extensive animal testing. nih.govmdpi.com

The process involves calculating a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformations). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a predictive model. mdpi.comnih.gov For sulfonamide derivatives, QSAR studies often investigate descriptors like lipophilicity (ALogP), electronic properties (HOMO/LUMO energies), and steric parameters to predict activities ranging from antimicrobial to anticancer. qub.ac.ukmdpi.com

While specific QSAR models developed exclusively for this compound are not prevalent in public literature, a hypothetical model can illustrate the approach. Descriptors such as the partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and quantum-chemical descriptors are typically correlated against a measured biological response (e.g., IC₅₀).

Table 1: Illustrative QSAR Descriptors for a Hypothetical Benzenesulfonamide (B165840) Series This table presents a representative set of descriptors commonly used in QSAR studies for sulfonamide-class compounds. The activity values are for illustrative purposes only.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) | Predicted Activity (pIC₅₀) |

| Analog 1 | 217.24 | 1.25 | 75.31 | -6.8 | -1.2 | 5.4 |

| Analog 2 | 231.27 | 1.65 | 75.31 | -6.7 | -1.1 | 5.8 |

| Analog 3 | 247.24 | 1.10 | 84.54 | -7.0 | -1.4 | 5.2 |

| Analog 4 | 265.71 | 2.10 | 75.31 | -6.6 | -1.0 | 6.1 |

| This compound | 217.24 | 1.25 | 75.31 | -6.8 | -1.2 | 5.4 |

In Silico ADME/T Screening and Predictive Toxicology

In silico ADME/T screening is a critical step in early-phase drug discovery that uses computational models to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. bhsai.orgresearchgate.net This predictive evaluation helps to identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles before they undergo costly and time-consuming synthesis and experimental testing. 3ds.com

Key parameters assessed include:

Absorption: Evaluated by predicting properties like human intestinal absorption (HIA) and permeability through cell monolayers like Caco-2. nih.govscbdd.com Interaction with efflux pumps such as P-glycoprotein (P-gp) is also crucial, as being a P-gp substrate can limit a drug's bioavailability. researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how a compound is distributed throughout the body.

Metabolism: Models predict the likelihood of a compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. nih.gov

Excretion: Properties like total clearance are estimated to understand how quickly the compound is removed from the body. biointerfaceresearch.com

Toxicity: Predictive models screen for potential liabilities such as hepatotoxicity (liver damage) and cardiotoxicity (e.g., hERG inhibition). bhsai.org3ds.com

For a molecule like this compound, a typical in silico ADMET screening would generate a profile of its drug-like properties.

Table 2: Representative Predicted ADMET Profile for this compound This table contains typical ADMET parameters and predicted values for a small molecule of this class, based on common in silico modeling platforms. nih.govresearchgate.net

| ADMET Parameter | Property | Predicted Value/Classification |

| Absorption | Caco-2 Permeability (log cm/s) | > -5.15 (High) |

| Human Intestinal Absorption (%) | > 90% | |

| P-glycoprotein Substrate | No | |

| P-glycoprotein I Inhibitor | No | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding (%) | > 80% | |

| Metabolism | CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Toxicity | hERG Inhibition | Low Risk |

| Hepatotoxicity | Low Risk | |

| AMES Mutagenicity | No |

Hirshfeld Surface Analysis for Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used in crystal engineering to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govanalis.com.my By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of how molecules pack in the solid state. The surface is defined by partitioning the crystal's electron density into regions associated with each molecule.

Key outputs of the analysis include:

d_norm surface: A surface mapped with the normalized contact distance (d_norm), which highlights regions of intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii sum (close contacts), white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts. nih.govnih.gov

Analysis of the closely related 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine provides direct insight into the interactions involving the 2,5-dimethoxyphenyl moiety. The study reveals that the crystal packing is dominated by weak van der Waals forces, primarily H···H interactions. nih.govresearchgate.net

Table 3: Principal Intermolecular Contacts for the 2,5-Dimethoxyphenyl Moiety from Hirshfeld Surface Analysis Data derived from the analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, which shares the key functional group with the title compound. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 84.1% | Represents the most significant contribution, typical of molecules with a large number of hydrogen atoms. These are diffuse, weak van der Waals forces. |

| O···H / H···O | 8.3% | Indicates the presence of weak C—H···O hydrogen bonds, which play a role in linking molecules into chains within the crystal structure. nih.gov |

| C···H / H···C | 7.6% | Reflects other van der Waals contacts that contribute to the overall stability of the crystal packing. |

| Other | < 1.0% | Includes minor contacts between other atom types. |

This quantitative breakdown of intermolecular forces is vital for understanding crystal stability, polymorphism, and solubility, all of which are critical properties in materials science and pharmaceutical development.

Applications in Advanced Materials and Analytical Science

Development of Chemical Sensors

The presence of heteroatoms (oxygen, nitrogen, and sulfur) with lone pairs of electrons in 2,5-Dimethoxybenzenesulfonamide makes it a candidate for acting as a ligand in chemical sensors. These sites can potentially bind with target analytes, leading to a detectable signal.

Compounds with similar functional groups, such as sulfonamides and ethers, have been investigated for their ability to chelate with heavy metal ions. The oxygen and nitrogen atoms in this compound could theoretically form coordination complexes with heavy metal ions like Co²⁺, Ni²⁺, Hg²⁺, Pb²⁺, and Cd²⁺. The formation of such a complex would alter the electronic properties of the molecule, which could be transduced into a measurable signal, forming the basis of a chemical sensor. However, no specific studies detailing the use of this compound for the detection of these specific ions have been found.

Electrochemical sensors often rely on the modification of electrode surfaces to enhance selectivity and sensitivity. Glassy carbon electrodes (GCEs) are a common platform for such modifications. A compound like this compound could potentially be immobilized on a GCE surface, either directly or as part of a composite material. The sulfonamide group could facilitate electropolymerization or other surface functionalization techniques. Once on the electrode, it could serve as a recognition element for target analytes. The electrochemical response of the modified electrode would be expected to change upon binding of an analyte, allowing for its detection and quantification. Despite this potential, there is no available research demonstrating the use of this compound in conjunction with glassy carbon electrodes for sensing applications.

Given the potential for detecting heavy metal ions, a sensor based on this compound could, in theory, be applied to environmental monitoring. The detection of pollutants in water sources is a critical area of analytical science. A selective and sensitive sensor could provide a valuable tool for real-time monitoring of environmental contaminants. However, the development and validation of such a sensor using this specific compound for environmental pollutant monitoring have not been reported.

Corrosion Inhibition

Organic molecules containing heteroatoms and aromatic rings are often effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The structure of this compound, with its benzene (B151609) ring and multiple heteroatoms, suggests it could have an affinity for metal surfaces like carbon steel. The lone pairs of electrons on the oxygen, nitrogen, and sulfur atoms, as well as the π-electrons of the aromatic ring, could interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction would lead to the formation of an adsorbed protective film, thereby inhibiting the corrosion process. While numerous organic compounds with similar functional groups have been proven to be effective corrosion inhibitors, specific studies quantifying the anti-corrosive performance of this compound on carbon steel are absent from the scientific literature.

The mechanism of corrosion inhibition is intrinsically linked to the adsorption of the inhibitor molecules on the metallic substrate. This adsorption can occur through physical interactions (physisorption), involving electrostatic forces, or chemical bonding (chemisorption). For a molecule like this compound, both mechanisms are plausible. The protonated form of the molecule in an acidic medium could be electrostatically attracted to a negatively charged metal surface. Furthermore, the sharing of electrons between the heteroatoms and the metal surface would constitute chemisorption, typically leading to a more stable and effective protective layer. The nature of this adsorption could be investigated using various surface analysis techniques and electrochemical methods. However, no such investigations into the adsorption mechanism of this compound on metallic substrates have been published.

Surface Analysis Techniques for Inhibitor Film Characterization

Derivatives of this compound have demonstrated notable efficacy as corrosion inhibitors for metals. The formation and properties of the protective inhibitor films on metal surfaces are scrutinized using a suite of advanced surface analysis techniques.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely employed to analyze the formation and characteristics of these inhibitor films. nih.gov By applying a small amplitude AC signal at various frequencies, researchers can determine parameters such as charge transfer resistance and double-layer capacitance, which provide insights into the corrosion resistance and the integrity of the adsorbed inhibitor layer. nih.gov

Potentiodynamic Polarization (PDP) is another key electrochemical method used to study the kinetics of the corrosion reaction. By polarizing the metal sample and measuring the resulting current, PDP curves reveal whether the sulfonamide derivative acts as an anodic, cathodic, or mixed-type inhibitor, indicating how it suppresses the corrosion process.

To visualize the effect of the inhibitor on the metal surface, microscopic techniques are indispensable. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology, allowing for a direct comparison between protected and unprotected surfaces. This can reveal a smoother, less damaged surface in the presence of the inhibitor film. iwam-rakcam.com Coupled with Energy Dispersive X-ray Spectroscopy (EDX) , SEM can also provide elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule, such as sulfur and nitrogen, on the metal. iwam-rakcam.com

For a more detailed chemical analysis of the inhibitor film, X-ray Photoelectron Spectroscopy (XPS) is utilized. nih.govmiami.edu XPS can identify the chemical states of the elements on the surface, providing evidence for the adsorption mechanism, such as the formation of coordinate bonds between the heteroatoms (N, S, O) of the sulfonamide derivative and the metal atoms. miami.edugoogle.com This detailed surface chemical information is crucial for understanding the nature of the protective film. nih.gov

Novel Material Integration

The versatility of this compound extends to its integration into advanced materials, opening up possibilities for new functionalities.

Nanocomposite Applications (e.g., with Carbon Dots)

While direct applications of this compound in nanocomposites with carbon dots are still an emerging area of research, the fabrication of sensors using derivatives of this compound on glassy carbon electrodes has been reported. magtech.com.cn Carbon dots, known for their excellent photoluminescence, biocompatibility, and ease of functionalization, are promising candidates for creating novel nanocomposites. nih.govmdpi.comresearchgate.net The integration of sulfonamide derivatives into carbon dot-based nanocomposites could lead to the development of advanced sensors with enhanced selectivity and sensitivity. For instance, a derivative, N,N′-(ethane-1,2-diyl)bis(this compound) (EBDMBS), has been used to fabricate a glassy carbon electrode for the detection of Co2+ ions. magtech.com.cn The unique properties of carbon dots could potentially amplify the sensing capabilities of such sulfonamide-functionalized materials.

Drug Delivery System Components

The potential of sulfonamide derivatives in biomedical applications is an active area of investigation. While the direct use of this compound as a primary drug delivery vehicle has not been extensively documented, its derivatives have been synthesized and studied in contexts relevant to drug development. For example, certain N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which include the this compound moiety, have been synthesized and evaluated for their potential in treating metabolic syndrome. nih.gov The inherent biocompatibility and the ability to functionalize the sulfonamide structure make it a candidate for incorporation into more complex drug delivery systems. The exploration of colloid drug delivery systems, such as liposomes, microspheres, and nanoparticles, for various therapeutic agents is a well-established field. nih.gov The functional groups present in this compound could be leveraged for conjugation to polymers or other carrier molecules in such systems.

Future Directions and Emerging Research Avenues

Exploration of New Therapeutic Targets

The sulfonamide functional group is a cornerstone in medicinal chemistry, and derivatives of 2,5-dimethoxybenzenesulfonamide are being actively investigated for their potential to interact with a variety of biological targets. The structural features of this compound make it a suitable candidate for developing novel therapeutic agents.

Future research is aimed at identifying new biological targets for compounds derived from this scaffold. For instance, derivatives are being explored as potential inhibitors of bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival, which could lead to a new class of antibiotics. whiterose.ac.uk Another area of investigation is in oncology, where carbazole (B46965) sulfonamide derivatives containing the this compound moiety are being studied as potential small molecule microtubule inhibitors with antineoplastic activity. google.com

Furthermore, research into bis-aryl sulfonamides, which incorporate the this compound structure, has shown they can prolong immune stimuli. This suggests potential therapeutic applications in immunology by targeting pathways like NF-κB and ISRE. nih.gov A patent has also highlighted the use of this compound in assays to identify antagonists for human T2R taste receptors, indicating a potential role in modulating bitter taste perception. google.com

Advanced Material Science Integration

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of material science. Its chemical properties make it a valuable precursor and component for creating novel materials with specialized functions.

One established application is in the synthesis of pigments. For example, 4-Amino-2,5-dimethoxybenzenesulfonamide serves as a key intermediate in the production of Pigment Yellow 97, demonstrating its importance in the industrial manufacturing of colorants.

Emerging research is focused on integrating these compounds into advanced sensor technologies. A notable development is the synthesis of N,N′-(ethane-1,2-diyl)bis(this compound) (EBDMBS) for the creation of electrochemical sensors. researchgate.net When fabricated onto a glassy carbon electrode, EBDMBS has shown high sensitivity and selectivity for detecting heavy metal ions, such as Co²⁺, in environmental samples. researchgate.netjst.go.jp This opens up avenues for developing new materials for environmental monitoring and remediation. Additionally, there is research interest in the potential application of its derivatives in the development of self-healing molecular crystals. iwam-rakcam.com

Refinement of Computational Models

Computational chemistry provides powerful tools for predicting the behavior of molecules, accelerating the design and discovery of new compounds. For this compound and its derivatives, computational models are becoming increasingly crucial for understanding their properties and interactions at a molecular level.

Future efforts will focus on refining these models to improve their predictive accuracy. Techniques such as quantum chemical calculations and molecular dynamics (MD) simulations are already being employed to study the corrosion inhibition properties of its derivatives on metals like iron. researchgate.net These models help in understanding the underlying mechanisms of interaction at the atomic scale.

In drug discovery, molecular docking studies are used to predict how these compounds might bind to biological targets. For example, docking simulations have been instrumental in designing and prioritizing the synthesis of potential inhibitors of the hepatitis C virus NS3 helicase enzyme based on the this compound scaffold. slideshare.net Conformational studies, combining experimental data from NMR with molecular modeling, are also used to elucidate the structure-activity relationships of antibacterial and antifungal derivatives, which is vital for future in-silico design efforts. jst.go.jp

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a key technology in modern drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. The development of specialized HTS assays is crucial for efficiently exploring the potential of this compound derivatives.

Future research will likely involve the creation of more sophisticated and automated HTS platforms. Existing examples include HTS assays designed to identify antagonists of human T2R taste receptors, where this compound itself was identified as a hit. google.com

In the field of immunology, HTS campaigns have been successfully used to screen for compounds that can prolong signaling through key immune pathways. These screens led to the discovery of a potent bis-aryl sulfonamide derived from the this compound scaffold that affects the NF-κB and ISRE pathways. nih.gov Patents also describe HTS assays for screening large chemical libraries for pharmacological activity at various receptors, such as the endothelial receptor, providing a framework for future screening efforts. google.com The development of affinity and photoaffinity probes from this scaffold is also underway to support target identification in HTS formats. nih.gov

Q & A

Basic: What are the recommended methods for determining the crystal structure of 2,5-dimethoxybenzenesulfonamide?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, ensuring high-resolution data (e.g., <1.0 Å) to resolve methoxy and sulfonamide group orientations. For structure solution, SHELXD or SHELXS can handle phase problems, though alternative programs may offer faster solutions for complex cases. Validate hydrogen-bonding networks using WinGX for graphical analysis and symmetry checks .

Basic: How can solubility challenges of this compound in aqueous media be addressed?

Solubility can be enhanced via co-solvent systems (e.g., DMSO-water gradients) or pH adjustment (exploiting sulfonamide’s acidity, pKa ~10). Experimental determination using Hansen solubility parameters (HSPs) is advised to identify optimal solvents. For biophysical studies, consider micellar encapsulation with surfactants like SDS or Tween-80 .

Basic: What synthetic routes are validated for this compound?

A common route involves sulfonylation of 2,5-dimethoxybenzene with chlorosulfonic acid, followed by amidation with ammonia. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water). Yields >70% are typical, but side products like sulfonic acid derivatives require ion-exchange chromatography for removal .

Advanced: How can computational methods predict hydrogen-bonding patterns in this compound crystals?

Use graph-set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs). Pair SC-XRD data with DFT calculations (B3LYP/6-311+G(d,p)) to model intermolecular interactions. Software like CrystalExplorer visualizes Hirshfeld surfaces, highlighting dominant H-bond donors (N–H) and acceptors (O–S=O) .

Advanced: What analytical techniques resolve contradictions in LC-MS/MS data for trace detection in biological matrices?

For plasma/urine analysis, optimize LC-MS/MS parameters:

- Column : C18 (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water.

- Ionization : ESI+ for protonated [M+H]+ (m/z ~216).

- LOQ : Validate at ≤1 ng/mL using matrix-matched calibration. Address ion suppression via isotopically labeled internal standards (e.g., d₄-2,5-dimethoxybenzenesulfonamide) .

Advanced: How do molecular dynamics (MD) simulations elucidate interactions between this compound and enzymes?

Run MD simulations (e.g., GROMACS ) with force fields like CHARMM36. Dock the compound into target active sites (e.g., triose phosphate isomerase) using AutoDock Vina . Analyze binding free energy (MM-PBSA) and key residues (e.g., Arg/Lys for sulfonamide coordination). Compare with experimental IC₅₀ values to validate computational models .

Advanced: How should researchers address discrepancies in reported synthetic yields or purity?

Systematically evaluate reaction conditions:

- Catalyst : Compare metal catalysts (e.g., CuI vs. Pd(OAc)₂) for amidation efficiency.

- Purification : Use HPLC (C18, 254 nm) to quantify impurities.

- Crystallization : Screen solvents (e.g., acetone vs. THF) to isolate polymorphs. Document batch-to-batch variability using ANOVA for statistical significance .

Advanced: What strategies improve reproducibility in hydrogen-bond-driven crystal engineering?

Adopt a modular design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.